molecular formula C7H5F3O2S B1584646 Phenyl trifluoromethyl sulfone CAS No. 426-58-4

Phenyl trifluoromethyl sulfone

Cat. No.: B1584646
CAS No.: 426-58-4
M. Wt: 210.18 g/mol
InChI Key: UPGBQYFXKAKWQC-UHFFFAOYSA-N
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Description

Phenyl trifluoromethyl sulfone is an organic compound characterized by the presence of a phenyl group attached to a trifluoromethyl sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Phenyl trifluoromethyl sulfone, also known as Phenyl (trifluoromethyl) sulfone, primarily targets arylthiolate anions . These anions play a crucial role in various biochemical reactions, particularly in the S-trifluoromethylation of thiophenols .

Mode of Action

This compound interacts with its targets, the arylthiolate anions, by forming electron donor-acceptor (EDA) complexes . This interaction triggers an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Biochemical Pathways

The interaction of this compound with arylthiolate anions affects the biochemical pathway of S-trifluoromethylation of thiophenols . The formation of EDA complexes and the subsequent SET reaction under visible light irradiation are key steps in this pathway . The downstream effects include the production of trifluoromethylated thiophenols .

Pharmacokinetics

It is known that this compound is used as an extractant diluent in high-level waste partitioning . This suggests that it may have significant solubility and stability properties that impact its bioavailability.

Result of Action

The molecular effect of this compound’s action is the transformation of arylthiolate anions into trifluoromethylated thiophenols . This transformation occurs through the formation of EDA complexes and an SET reaction under visible light irradiation

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, visible light irradiation is necessary for the SET reaction to occur .

Chemical Reactions Analysis

Phenyl trifluoromethyl sulfone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, arylthiolate anions, and various catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Phenyl trifluoromethyl sulfone can be compared with other trifluoromethylated compounds, such as:

  • Trifluoromethyl trimethylsilane
  • Sodium trifluoroacetate
  • Trifluoromethanesulfonyl chloride

These compounds share the trifluoromethyl group but differ in their chemical properties and applications. This compound is unique due to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

trifluoromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGBQYFXKAKWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879040
Record name SULFONE,PHENYL-TRIFLUOROMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-58-4
Record name Phenyl trifluoromethyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFONE,PHENYL-TRIFLUOROMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Trifluoromethyl Sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using phenyl trifluoromethyl sulfone as a diluent in solvent extraction processes, particularly for nuclear applications?

A1: this compound (FS-13) exhibits several favorable properties that make it suitable for use in solvent extraction processes, especially in the context of nuclear fuel reprocessing.

  • High stability: FS-13 demonstrates robust resistance to both hydrolysis and radiolysis [ [], [] ], crucial factors when dealing with highly acidic and radioactive solutions encountered in nuclear waste treatment. This stability ensures the solvent system's longevity and efficiency, reducing the need for frequent solvent replacement.
  • Selective Extraction: Research indicates that FS-13 contributes to a high separation factor between actinides and lanthanides [ [] ]. This selectivity is crucial for efficiently separating transuranic elements from used nuclear fuel, a key step in closing the nuclear fuel cycle.
  • Good Solubility: FS-13 allows for a high solubility of CyMe4-BTBP, a key extracting agent used in these processes [ [] ]. This high solubility allows for the optimization of the organic phase according to the specific composition of the used nuclear fuel, enhancing the efficiency and flexibility of the extraction process.

Q2: Can this compound act as a trifluoromethylating agent in organic synthesis?

A3: Yes, this compound can function as a source of trifluoromethyl groups in organic reactions. Studies have demonstrated its use in the magnesium metal-mediated reductive trifluoromethylation of aldehydes [ [], [] ]. In these reactions, the this compound acts as a "CF3-" synthon, facilitating the introduction of a trifluoromethyl group into the aldehyde molecule.

Q3: What is the role of this compound in the synthesis of tri- and difluoromethylsilanes?

A4: this compound, along with its corresponding sulfoxide and sulfide derivatives, can be used as a reagent in the magnesium-mediated preparation of tri- and difluoromethylsilanes from chlorosilanes [ [] ]. Interestingly, the process generates diphenyl disulfide as a byproduct. This byproduct can be further reacted with trifluoromethane to regenerate this compound, sulfoxide, and sulfide. Therefore, the entire process can be considered "pseudo-catalytic" in diphenyl disulfide, offering an environmentally friendlier approach to synthesizing these valuable fluorinated silanes.

Q4: Have there been any computational studies on this compound related to its use in solvent extraction?

A4: While the provided research abstracts do not explicitly detail computational studies focusing on the solvent extraction properties of this compound, it's worth noting that computational chemistry plays a crucial role in understanding solvent extraction processes. Techniques like molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the interactions between FS-13 and other components in the solvent system, such as extractants, diluents, and metal ions. These simulations can help predict and optimize the performance of solvent extraction systems, contributing to the development of more efficient and sustainable separation processes.

Q5: Are there alternative diluents to this compound in GANEX processes, and how do their properties compare?

A7: Yes, alternative diluents have been investigated for GANEX processes. Research has explored cyclohexanone, hexanol, and this compound (FS-13) as diluents in combination with CyMe4-BTBP and TBP as extracting agents [ [] ]. Each diluent comes with its own set of advantages and disadvantages:

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